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7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Medicinal chemistry Kinase inhibitor design Scaffold hopping

7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-65-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized as a privileged structure in medicinal chemistry due to its purine-isosteric topology and capacity for diverse derivatization. With a molecular formula of C17H13N5O, a molecular weight of 303.32 g/mol, and a calculated XLogP3 of 2.9, this compound features a 2-amine substituent that provides a hydrogen bond donor (HBD count = and acceptor site (HBA count = 5), distinguishing it from non-aminated TP analogues.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
CAS No. 303145-65-5
Cat. No. B3122378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS303145-65-5
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)N
InChIInChI=1S/C17H13N5O/c18-16-20-17-19-11-10-15(22(17)21-16)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H2,18,21)
InChIKeyMSWNBKBRRLSEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-65-5): Structural and Physicochemical Baseline


7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-65-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized as a privileged structure in medicinal chemistry due to its purine-isosteric topology and capacity for diverse derivatization [1]. With a molecular formula of C17H13N5O, a molecular weight of 303.32 g/mol, and a calculated XLogP3 of 2.9, this compound features a 2-amine substituent that provides a hydrogen bond donor (HBD count = 1) and acceptor site (HBA count = 5), distinguishing it from non-aminated TP analogues [2]. The compound carries a 4-phenoxyphenyl group at the 7-position, contributing to its rotational bond count of 3 and overall moderate lipophilicity [2].

Why Generic Substitution Fails for 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Scaffold-Dependent Property Divergence


Compounds within the triazolopyrimidine/imidazopyrimidine/pyrazolopyrimidine superfamily can share the same molecular formula (C17H13N5O, MW 303.32) yet exhibit fundamentally different core topologies, ring junction geometries, and hydrogen-bonding patterns [1]. For instance, 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8) — an ibrutinib intermediate — is a constitutional isomer with a pyrazolo[3,4-d]pyrimidine fusion rather than a [1,2,4]triazolo[1,5-a] fusion; this isomerism alters the spatial orientation of the phenoxyphenyl pharmacophore, the hydrogen bond donor count (2 versus 1), and the calculated XLogP3 (3.0 versus 2.9) [1][2]. Similarly, 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 320416-56-6), which lacks the 2-amine, offers zero hydrogen bond donors and a lower MW (288.3), precluding key electrostatic interactions and further 2-position derivatization . These differences render simple interchange of structurally related analogs unsound without systematic re-validation of target binding, physicochemical properties, and synthetic routes.

Quantitative Differentiation Evidence for 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Versus Closest Analogs


Core Scaffold Topology: [1,2,4]Triazolo[1,5-a]pyrimidine vs Pyrazolo[3,4-d]pyrimidine Isomerism

The target compound features a [1,2,4]triazolo[1,5-a]pyrimidine core—a 6:5 ring junction where N1 bridges the triazole and pyrimidine rings [1]. Its constitutional isomer 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8, the ibrutinib deacryloylpiperidine intermediate) contains a pyrazolo[3,4-d]pyrimidine core with a 5:6 junction geometry [2]. Although both share the identical molecular formula C17H13N5O and MW 303.32, the ring fusion pattern alters pharmacophore orientation: the target compound's pyrimidine ring is fused N1-N8a, whereas the isomer uses an N1-C3 linkage, resulting in divergent hydrogen-bonding vectors and altered kinase-binding profiles [1][2]. The isomer is a validated irreversible Bruton's tyrosine kinase (BTK) inhibitor with IC50 = 0.5 nM , while the target compound's primary biological activity profile remains uncharacterized in peer-reviewed primary literature, making scaffold-level differentiation the principal objective basis for procurement decisions.

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Hydrogen Bond Donor Capacity: Critical Role of the 2-Amine Substituent

The target compound possesses exactly one hydrogen bond donor (the 2-amine –NH2 group) and five hydrogen bond acceptors, as computed by PubChem Cactvs [1]. In contrast, the des-amino analog 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 320416-56-6) carries zero hydrogen bond donors (molecular formula C17H12N4O, MW 288.3), fundamentally altering its ability to engage in hydrogen bond donation with polar residues in protein binding pockets . The ibrutinib intermediate isomer (CAS 330786-24-8) carries two HBDs due to its distinct tautomeric form [2]. A HBD count difference of 1 represents a binary change in a key intermolecular interaction modality that can affect binding free energy by 0.5–1.5 kcal/mol – a range capable of driving ≥10-fold changes in binding affinity [3].

Structure-activity relationship Ligand-receptor interactions Molecular recognition

Lipophilicity Differentiation: XLogP3 and Implications for ADME Profile

The target compound exhibits a computed XLogP3 of 2.9, indicative of moderate lipophilicity suitable for passive membrane permeability while remaining below the commonly recognized logP 5 threshold for elevated promiscuity and poor solubility [1]. The constitutional isomer 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has an XLogP3 of 3.0 [2]. Although the arithmetic difference of ΔXLogP3 = 0.1 appears marginal, scaffold-dependent changes in polar surface area and ionization state (predicted pKa for the target compound = 3.09 ± 0.30 ) can produce non-linear effects on logD at physiological pH that exceed those predicted by neutral logP alone. The solubility-equilibrated logD influences tissue distribution, off-target binding, and metabolic clearance rates, making even small lipophilicity differences decision-relevant for chemical probe selection.

Physicochemical properties Lipophilicity Drug-likeness

Class-Level Kinase Inhibition: [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Association with JAK and CDK Targets

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold has been characterized in the medicinal chemistry literature as a privileged structure exhibiting versatile biological activities, including kinase inhibition [1]. Specifically, TP-ring-containing analogs have been reported to potently inhibit JAK1 and JAK2 kinases [2], and to target cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) with sub-μM to low-nM IC50 values [1]. In contrast, the pyrazolo[3,4-d]pyrimidine isomer has validated and published affinity for BTK (IC50 0.5 nM ) but, crucially, neither scaffold's biological target profile can be inferred from the other. The absence of published enzyme or cell-based activity data for the specific target compound — a gap confirmed by screening BindingDB, ChEMBL, and PubMed as of April 2026 — means that kinome-wide selectivity, potency, or even primary target identity cannot be quantitatively asserted. However, the class-level evidence establishes the TP scaffold as a structurally validated kinase inhibitor platform distinct from its pyrazolo isomer, providing a rational basis for selection when the research objective involves exploring JAK/CDK/PI3K chemical space.

Kinase inhibition JAK-STAT pathway Chemical biology

Synthetic Derivatization Handle: The 2-Amine Group as a Versatile Functionalization Site

The target compound features a free primary amine at the 2-position of the ring system (NH2), as confirmed by IUPAC nomenclature and computationally derived HBD count . This amine serves as a reactive nucleophilic handle suitable for amide coupling, urea formation, reductive amination, sulfonylation, and diazotization to yield diverse derivatives—all standard transformations in kinase inhibitor lead optimization [1]. By contrast, the des-amino analog (CAS 320416-56-6) lacks any reactive nitrogen at the 2-position (molecular formula C17H12N4O), precluding functionalization at this vector entirely . The morpholino-substituted analog (CAS 320416-11-3) carries an already elaborated morpholine group (C21H19N5O2, MW 373.4), offering no further derivatization at the 2-position without de novo synthesis . The 2-amine thus uniquely enables late-stage diversification for SAR exploration, library enumeration, or bioconjugation without scaffold destruction.

Synthetic chemistry Building block Structure-activity relationship expansion

Procurement-Relevant Application Scenarios for 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-65-5)


Scaffold-Focused Kinase Inhibitor Library Design Targeting JAK/CDK/PI3K Space

When constructing a kinase-focused screening library designed to explore JAK1/JAK2 or CDK2/PI3K chemical space, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a literature-validated privileged structure distinct from the pyrazolo[3,4-d]pyrimidine cores that dominate BTK inhibitor space [1]. The target compound provides this scaffold with a free 2-amine, enabling parallel derivatization at the 2-position to systematically vary lipophilicity, hydrogen-bonding capacity, and steric bulk while keeping the 7-(4-phenoxyphenyl) pharmacophore constant — a strategy directly aligned with SAR expansion workflows described for the TP scaffold class [1][2].

Isoform Selectivity Studies Between Triazolo and Pyrazolo Kinase Inhibitor Scaffolds

For medicinal chemistry groups investigating kinase selectivity profiles, the target compound serves as a 'matching pair' control for 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8). Both share identical molecular formula and phenoxyphenyl substituent, but the heterocyclic core switch (triazolo[1,5-a] vs pyrazolo[3,4-d]) provides a clean scaffold-hopping comparison for probing how ring fusion geometry translates to differential kinome-wide binding profiles [3]. This matched molecular pair approach directly addresses the core question of scaffold specificity in kinase inhibitor design.

Chemical Probe Derivatization for Functional Proteomics

The target compound's 2-amine permits direct installation of biotin, fluorophore, or photoaffinity tags via standard amide or sulfonamide coupling — a feature absent in the des-amino analog (CAS 320416-56-6) and precluded in the morpholino analog (CAS 320416-11-3) . This renders the compound uniquely suitable as a starting material for generating target-engagement probes for chemoproteomics or cellular thermal shift assay (CETSA) applications, where a reactive amine handle is a prerequisite for linker attachment without scaffold redesign.

Building Block for Parallel Synthesis and Lead Optimization

As a building block, the target compound (minimum purity 95% ) provides a single-step point of diversification at the 2-amine — enabling the rapid generation of amide, sulfonamide, urea, and N-alkyl libraries from a common intermediate. This contrasts with acquiring the fully elaborated morpholino analog (CAS 320416-11-3), which requires multi-step de novo synthesis to modify the 2-substituent . The compound's commercial availability from multiple specialty chemical suppliers (AKSci, ChemicalBook-registered vendors) further supports reproducible procurement for iterative library synthesis .

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